

N-Butylbenzylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Butylbenzylamine**

Cat. No.: **B105509**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylbenzylamine, a secondary amine with the chemical formula $C_{11}H_{17}N$, has been a subject of interest in organic synthesis and medicinal chemistry. This document provides an in-depth technical guide on its discovery, history, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing insights from structurally related compounds. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.

Introduction and Historical Context

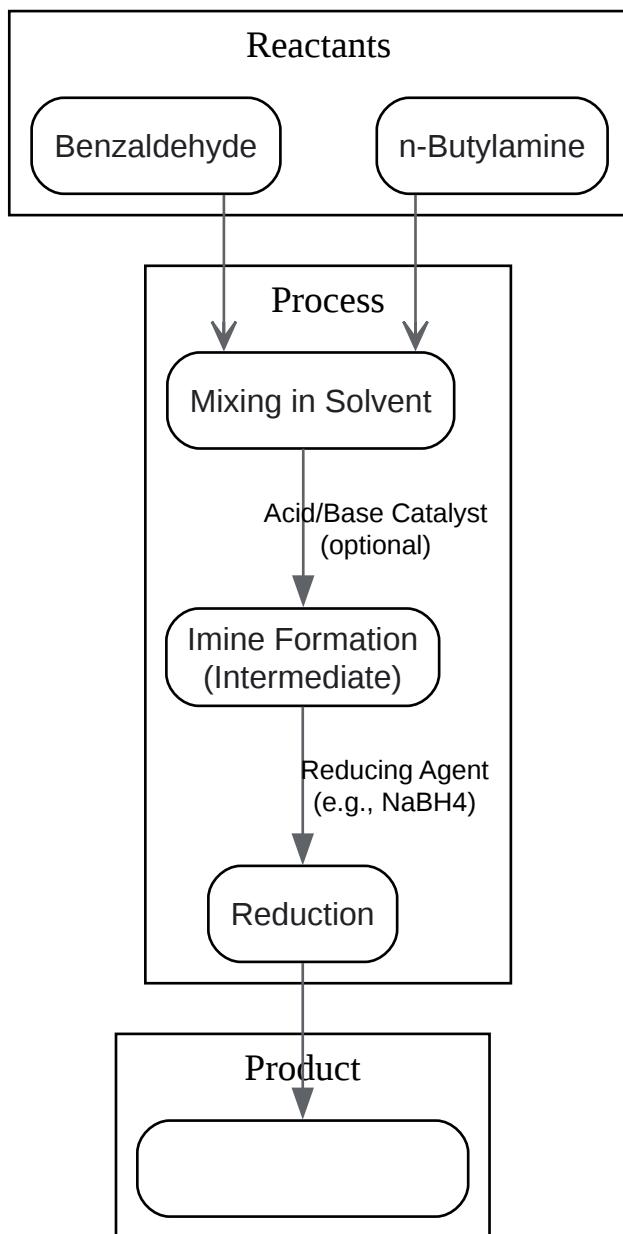
The precise first synthesis of **N-Butylbenzylamine** is not prominently documented in readily available historical records. However, its synthesis falls under the well-established class of reactions for producing N-substituted benzylamines. The development of methods for synthesizing secondary amines, such as reductive amination and the alkylation of primary amines with benzyl halides, dates back to the foundational era of organic chemistry. One of the earliest methods for producing benzylamines was the Leuckart reaction, first described by Rudolf Leuckart in 1885, which involved the reaction of benzaldehyde with formamide.^[1]

The more common and direct methods for synthesizing **N-Butylbenzylamine**, such as the reductive amination of benzaldehyde with n-butylamine, became widely practiced with the

discovery and popularization of various reducing agents throughout the 20th century.^[2] These methods offered a more controlled and efficient route to secondary amines, avoiding the polyalkylation often observed in direct alkylation of amines with benzyl halides.^[2] **N-Butylbenzylamine** has since been utilized as a building block in the synthesis of more complex molecules, including those with potential pharmacological activities.^[3]

Physicochemical Properties

N-Butylbenzylamine is typically a colorless to pale yellow liquid with a characteristic amine odor.^{[3][4]} It is soluble in organic solvents and has limited solubility in water.^[4] The key quantitative data for **N-Butylbenzylamine** are summarized in the table below for easy reference and comparison.


Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₇ N	[5][6]
Molecular Weight	163.26 g/mol	[5][6]
CAS Number	2403-22-7	[5][6]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	87-89 °C at 3 mmHg	[5]
Melting Point	54-56 °C	[5]
Density	0.911 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.501	[5]
Flash Point	94 °C (202 °F)	[5]
Vapor Pressure	0.0391 mmHg at 25°C	[5]
LogP	2.96720	[5]
pKa	9.85 ± 0.19 (Predicted)	[5]

Synthesis of N-Butylbenzylamine

The most common and efficient method for the synthesis of **N-Butylbenzylamine** is the reductive amination of benzaldehyde with n-butylamine. This method involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.

General Synthesis Workflow

The overall workflow for the synthesis of **N-Butylbenzylamine** via reductive amination is depicted below.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **N-Butylbenzylamine**.

Detailed Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol is based on general procedures for the reductive amination of aldehydes.[\[7\]](#)[\[8\]](#)

Materials:

- Benzaldehyde
- n-Butylamine
- Sodium borohydride (NaBH_4)
- Methanol (or another suitable solvent like THF)
- Glacial acetic acid (optional, as a catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or diethyl ether for extraction

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in methanol.
- Add n-butylamine (1.1 equivalents) to the solution. A few drops of glacial acetic acid can be added to catalyze imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath.

- Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by slowly adding water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane or diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-Butylbenzylamine**.
- The product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of **N-Butylbenzylamine**.

Instrumentation and Conditions (Illustrative):

- Gas Chromatograph: Agilent 6890 or similar.
- Mass Spectrometer: Agilent 5975 or similar.
- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

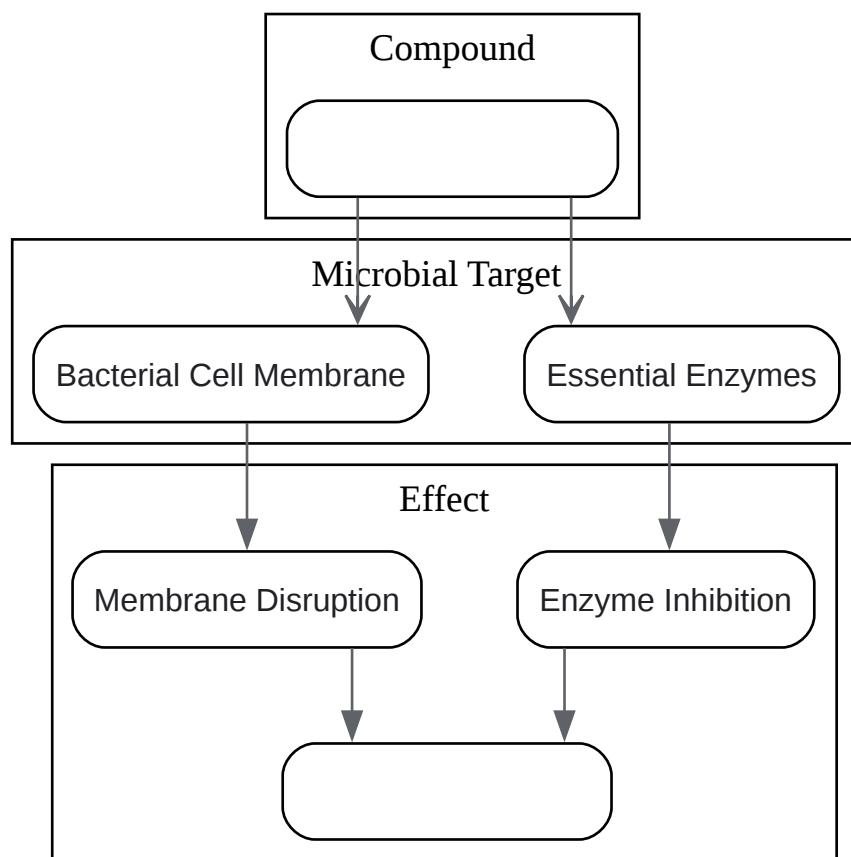
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **N-Butylbenzylamine**.

¹H NMR (CDCl₃, 400 MHz):

- δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
- δ 3.75 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
- δ 2.60 (t, 2H): Methylene protons adjacent to the nitrogen on the butyl chain (-N-CH₂-).
- δ 1.40-1.60 (m, 2H): Methylene protons of the butyl chain (-CH₂-CH₂-CH₃).
- δ 1.25-1.40 (m, 2H): Methylene protons of the butyl chain (-CH₂-CH₃).
- δ 0.90 (t, 3H): Methyl protons of the butyl group (-CH₃).
- δ ~1.5 (br s, 1H): Amine proton (-NH-). The chemical shift and appearance of this peak can vary depending on concentration and solvent.

¹³C NMR (CDCl₃, 100 MHz):

- δ ~140: Quaternary aromatic carbon of the phenyl group.
- δ ~128.5: Aromatic CH carbons of the phenyl group.

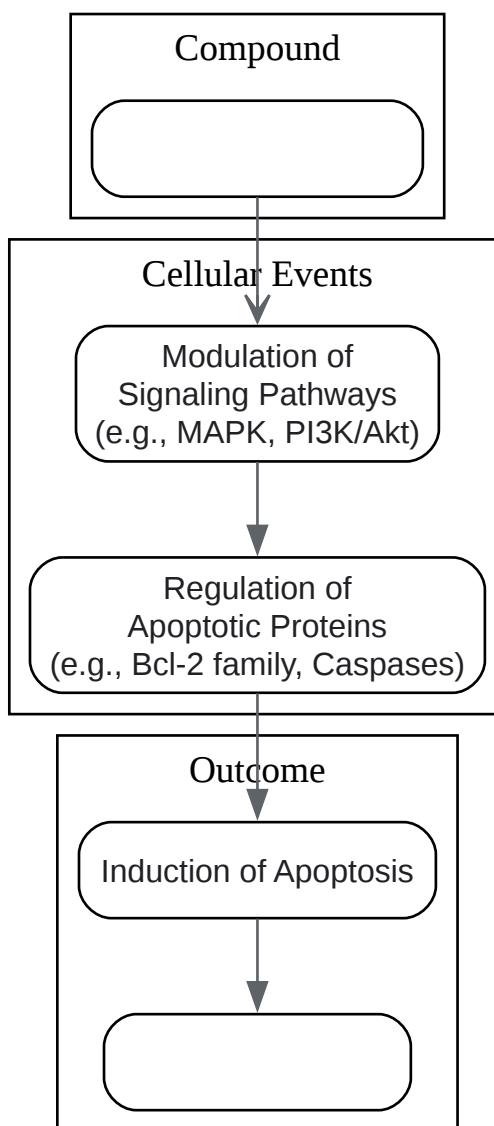

- $\delta \sim 128.2$: Aromatic CH carbons of the phenyl group.
- $\delta \sim 126.9$: Aromatic CH carbon of the phenyl group.
- $\delta \sim 54.0$: Methylene carbon of the benzyl group (-CH₂-Ph).
- $\delta \sim 49.5$: Methylene carbon adjacent to the nitrogen on the butyl chain (-N-CH₂-).
- $\delta \sim 32.0$: Methylene carbon of the butyl chain (-CH₂-CH₂-CH₃).
- $\delta \sim 20.5$: Methylene carbon of the butyl chain (-CH₂-CH₃).
- $\delta \sim 14.0$: Methyl carbon of the butyl group (-CH₃).

Potential Biological Activities and Signaling Pathways

While specific biological activities of **N-Butylbenzylamine** are not extensively reported, the N-benzylamine scaffold is present in numerous compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][6][9]

Hypothesized Antimicrobial Activity

Derivatives of benzylamine have shown activity against various microbial strains.[3][10] The lipophilic nature of the butyl and benzyl groups in **N-Butylbenzylamine** may facilitate its interaction with and disruption of microbial cell membranes.


[Click to download full resolution via product page](#)

Hypothesized antimicrobial mechanism of **N-Butylbenzylamine**.

Hypothesized Anticancer Activity

Several N-benzylamine derivatives have been investigated as potential anticancer agents, targeting various cellular processes.^{[9][11][12]} For instance, some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.^[9] Others have been shown to inhibit histone deacetylases (HDACs) or other key enzymes in cancer cell signaling.^[11]

A potential signaling pathway for the anticancer activity of **N-Butylbenzylamine**, based on the actions of related compounds, could involve the induction of apoptosis through the modulation of key regulatory proteins.

[Click to download full resolution via product page](#)

Hypothesized anticancer signaling pathway for **N-Butylbenzylamine**.

Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the activities of structurally related compounds. Further experimental validation is required to confirm these potential effects for **N-Butylbenzylamine**.

Conclusion

N-Butylbenzylamine is a readily synthesizable secondary amine with well-characterized physicochemical properties. While its historical discovery is intertwined with the broader

development of amine synthesis, its utility as a chemical intermediate is well-established. The provided experimental protocols for its synthesis and analysis offer a foundation for researchers. The exploration of its potential biological activities, guided by the known pharmacology of the N-benzylamine scaffold, presents exciting avenues for future research in drug discovery and development. This technical guide serves as a comprehensive resource to support and stimulate further investigation into this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Convenient Reductive Amination of Aldehydes by NaBH₄/Cation Exchange Resin [scielo.org.mx]
- 8. Reductive Amination of Aldehydes by NaBH₄ in the Presence of NaH₂PO₄.H₂O – Oriental Journal of Chemistry [orientjchem.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Butylbenzylamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105509#discovery-and-history-of-n-butylbenzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com